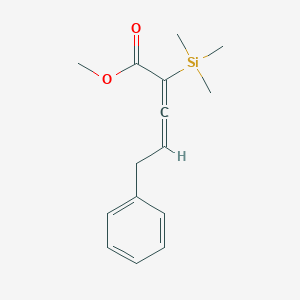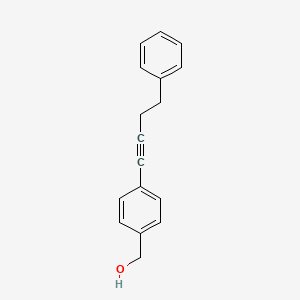
Benzenemethanol, 4-(4-phenyl-1-butynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, 4-(4-phenyl-1-butynyl)- is a chemical compound with the molecular formula C₁₇H₁₆O It is characterized by the presence of a benzenemethanol group attached to a 4-phenyl-1-butynyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-(4-phenyl-1-butynyl)- typically involves the reaction of benzenemethanol with 4-phenyl-1-butyne under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which facilitates the formation of the carbon-carbon triple bond. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanol, 4-(4-phenyl-1-butynyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in benzenemethanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triple bond in the 4-phenyl-1-butynyl group can be reduced to form the corresponding alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of 4-phenyl-1-butene or 4-phenylbutane.
Substitution: Formation of benzenemethanol derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, 4-(4-phenyl-1-butynyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenemethanol, 4-(4-phenyl-1-butynyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The molecular targets may include enzymes, receptors, and other biomolecules, leading to changes in cellular processes and functions .
Vergleich Mit ähnlichen Verbindungen
Benzenemethanol, 4-(4-phenyl-1-butynyl)- can be compared with other similar compounds, such as:
Benzenemethanol: Lacks the 4-phenyl-1-butynyl group, resulting in different chemical properties and reactivity.
4-Phenyl-1-butyne:
4-Phenyl-1-butene: Contains a double bond instead of a triple bond, leading to different reactivity and chemical behavior.
The uniqueness of Benzenemethanol, 4-(4-phenyl-1-butynyl)- lies in its combination of the benzenemethanol and 4-phenyl-1-butynyl groups, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
830329-17-4 |
|---|---|
Molekularformel |
C17H16O |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
[4-(4-phenylbut-1-ynyl)phenyl]methanol |
InChI |
InChI=1S/C17H16O/c18-14-17-12-10-16(11-13-17)9-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,10-13,18H,4,8,14H2 |
InChI-Schlüssel |
MXQBHHPFPNAJBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC#CC2=CC=C(C=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


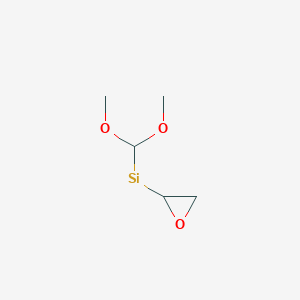
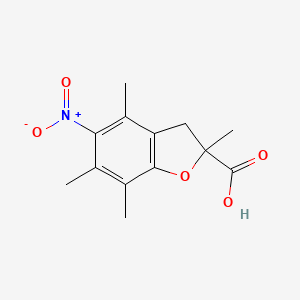
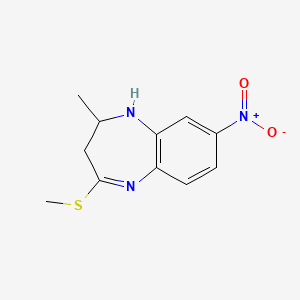
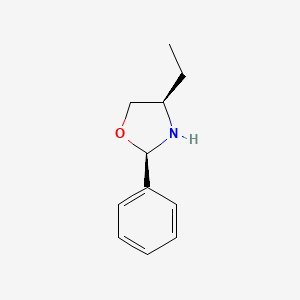

![Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-](/img/structure/B14221926.png)
![1,4-Dioxa-8-azaspiro[4.5]decane, 8-[2-(4-bromophenyl)ethyl]-](/img/structure/B14221933.png)
![6-[6-(Dimethylamino)-5-(propane-1-sulfonyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221938.png)
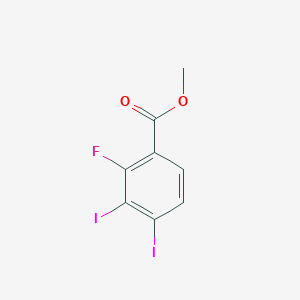
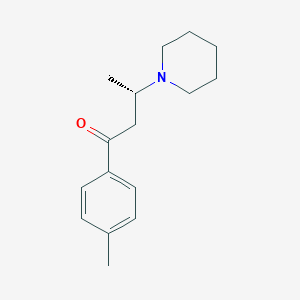
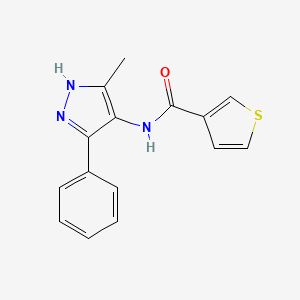

![1-[(Pentan-3-yl)oxy]octane](/img/structure/B14221967.png)
